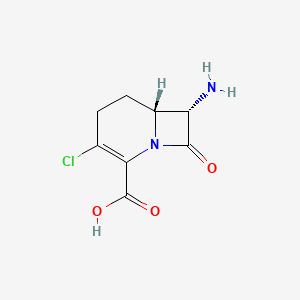
3-Chloro-1-carbacephem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-carbacephem, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
3-Chloro-1-carbacephem is characterized by a tetrahydropyridine ring structure, which contributes to its stability and versatility in chemical modifications. The synthesis of this compound involves several steps, including the addition of thiophenol, oxidation to sulfoxide, and chlorination processes. Notably, optical resolution can be achieved using penicillin acylase to yield enantiomerically pure derivatives .
Synthesis Pathway
| Step | Description |
|---|---|
| 1 | Addition of thiophenol to form a sulfide |
| 2 | Oxidation of sulfide to sulfoxide |
| 3 | Alpha-chlorination of sulfoxide |
| 4 | Elimination of phenylsulfinic acid |
This compound exhibits broad-spectrum antibacterial properties, making it a candidate for treating various bacterial infections. Its efficacy is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics .
Antibacterial Spectrum
The compound has shown effectiveness against several gram-positive and gram-negative bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
Clinical Uses
This compound has been investigated for its potential in treating upper respiratory tract infections, chronic bronchitis, pneumonia, and urinary tract infections. Its structural modifications allow for improved oral bioavailability and pharmacokinetic properties compared to traditional cephalosporins .
Case Studies
- Loracarbef : The first carbacephem antibiotic developed from this compound demonstrated significant clinical efficacy against respiratory infections. Clinical trials indicated that loracarbef was effective in treating infections caused by common pathogens with a favorable safety profile .
- Enzymatic Synthesis : Research has shown that enzymatic methods can efficiently produce carbacephem derivatives from racemic mixtures, enhancing the development of new antibiotics with tailored properties .
Propiedades
Número CAS |
76497-76-2 |
|---|---|
Fórmula molecular |
C8H9ClN2O3 |
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
(6R,7S)-7-amino-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c9-3-1-2-4-5(10)7(12)11(4)6(3)8(13)14/h4-5H,1-2,10H2,(H,13,14)/t4-,5+/m1/s1 |
Clave InChI |
QNXHTHMVKRGOSJ-UHNVWZDZSA-N |
SMILES |
C1CC(=C(N2C1C(C2=O)N)C(=O)O)Cl |
SMILES isomérico |
C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)Cl |
SMILES canónico |
C1CC(=C(N2C1C(C2=O)N)C(=O)O)Cl |
Key on ui other cas no. |
76497-76-2 |
Sinónimos |
3-chloro-1-carbacephem |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















